![molecular formula C8H16N2O4 B14435347 4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-82-2](/img/structure/B14435347.png)
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a tert-butyl group, a nitroso group, and a hydroxybutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable reagents, are likely to be employed to ensure efficient and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the nitroso group.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of nitroso compounds.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid involves the nitroso group, which can participate in various chemical reactions. The nitroso group can act as an electrophile, reacting with nucleophiles to form new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl nitrite (TBN): Used as a nitrosating agent in the synthesis of nitroso compounds.
tert-Butyl acetate: Used in organic synthesis and as a solvent.
tert-Butyl 4-aminobenzoate: Used in the synthesis of various chemical compounds.
Uniqueness
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its combination of a nitroso group and a hydroxybutanoic acid moiety
Propriétés
Numéro CAS |
77382-82-2 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)10(9-14)5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
LBMDCXFARKEMBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC(CC(=O)O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


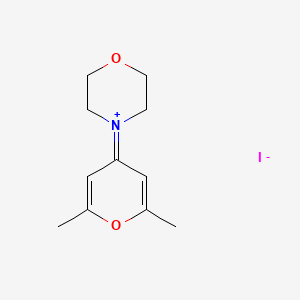
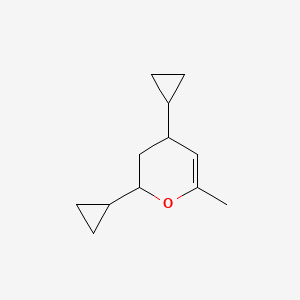
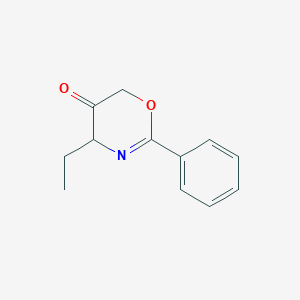

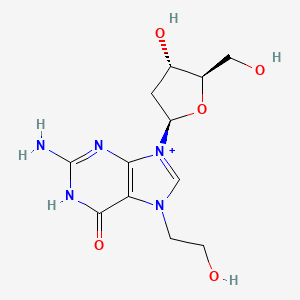
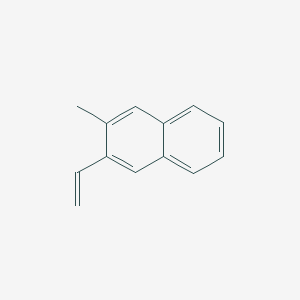
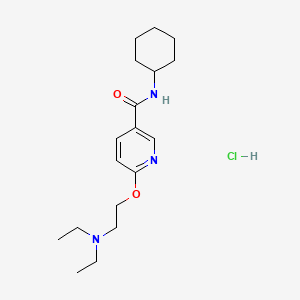
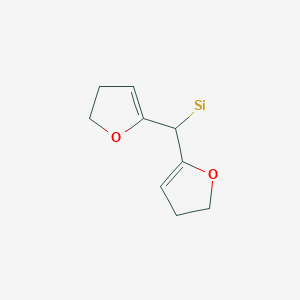
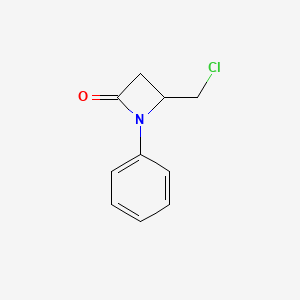
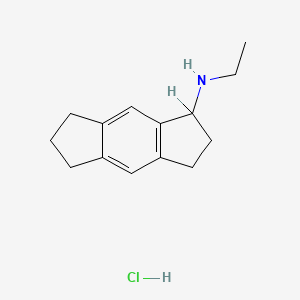
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
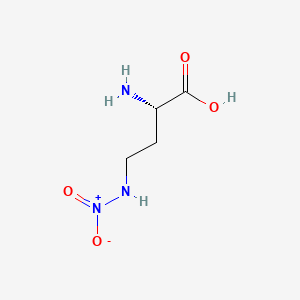
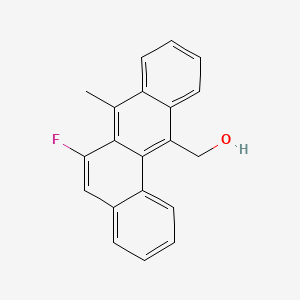
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
